9-Methylguanine

Beschreibung

Overview of 9-Methylguanine as a Methylated Guanine (B1146940) Derivative

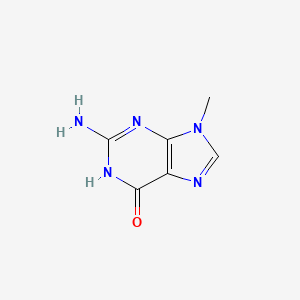

This compound (9-MeG) is a modified purine, specifically a derivative of the nucleobase guanine. ontosight.ai It is characterized by the presence of a methyl group attached to the nitrogen atom at the 9th position of the guanine structure. ontosight.ai This methylation distinguishes it from guanine, one of the four primary nucleobases found in DNA and RNA. This compound is a subject of significant interest in biomedical research as it serves as a model compound for studying methylated nucleosides and their implications in biological processes. cuny.edunih.gov Its structure as a synthetic nucleobase analogue allows researchers to investigate the effects of methylation on the properties and functions of nucleic acids. ontosight.ai

Significance of Guanine Methylation in Nucleic Acids

Guanine methylation is a crucial epigenetic modification that can significantly influence gene expression and is integral to the regulation of various cellular processes. ontosight.ai While methylation of cytosine is more extensively studied, guanine methylation, such as the formation of 7-methylguanine (B141273) (7-MG), is also a naturally occurring modification in both DNA and RNA. nih.govbritannica.com This process can affect the stability of the DNA double helix and alter the interactions between DNA and proteins. nih.gov For instance, increased N-7 guanine methylation in CpG islands can lead to the dissociation of proteins and chromatin remodeling, which in turn can increase gene expression. nih.gov Aberrant methylation patterns, including those on guanine residues, have been linked to various diseases, highlighting the importance of understanding these modifications. ontosight.ai

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-9-methyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H3,7,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWJNBOCAPUTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049318 | |

| Record name | 9-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5502-78-3 | |

| Record name | 9-Methylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5502-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methylguanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02489 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5502-78-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,9-dihydro-9-methyl-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-METHYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/397W61ZHWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Processing and Cellular Responses to 9 Methylguanine

DNA Repair Mechanisms Addressing 9-Methylguanine Lesions

The persistence of DNA lesions such as this compound can have significant consequences for cellular function and viability. To counteract this, cells have evolved a sophisticated network of DNA repair pathways.

A primary defense against alkylation damage is the direct reversal of the lesion by the AlkB family of proteins. These enzymes are Fe(II)- and α-ketoglutarate-dependent dioxygenases that repair alkylated DNA and RNA through oxidative demethylation. nih.govoup.com The process involves the oxidation of the aberrant methyl group, leading to the formation of an unstable hydroxymethyl intermediate that is subsequently released as formaldehyde (B43269), thereby restoring the original base. nih.govoup.com

The substrate range for AlkB and its human homologs (ALKBHs) is notably broad, encompassing various N-alkylated bases. rsc.org While enzymes like E. coli AlkB and the human homologs ALKBH2 and ALKBH3 efficiently repair lesions such as 1-methyladenine (B1486985) (1-meA) and 3-methylcytosine (B1195936) (3-meC), their activity on 1-methylguanine (B1207432) (1-meG) is also documented. nih.govnih.govoup.com Studies have shown that AlkB can effectively remove 1-meG lesions from chemically methylated tRNA. nih.gov However, some research indicates that the repair of 1-meG by E. coli AlkB is substantially less efficient compared to its action on 1-meA or 3-meC. pnas.orgplos.org In fact, some in vitro analyses reported no detectable repair of N1-methylguanine by E. coli AlkB under their specific assay conditions. pnas.org

The human homologs, ALKBH2 and ALKBH3, also exhibit DNA repair capabilities. nih.gov ALKBH2 is known to preferentially repair lesions in double-stranded DNA, whereas ALKBH3 shows a preference for single-stranded DNA and RNA substrates. oup.comnih.gov Both ALKBH2 and ALKBH3 have been shown to repair 1-methylguanine. nih.govnih.gov

It's important to note the distinction in substrate preference based on the DNA context. While AlkB repairs lesions like 1-meA and 3-meC more efficiently in single-stranded DNA, it shows a preference for repairing 1-meG and 3-methylthymine (B189716) (3-meT) in double-stranded DNA. nih.govresearchgate.net This highlights the adaptability of AlkB in repairing a variety of adducts in different nucleic acid environments. nih.gov

Table 1: Substrate Specificity of AlkB and its Homologs

| Enzyme | Preferred Substrates | Substrate Context Preference | Activity on 1-Methylguanine |

|---|---|---|---|

| E. coli AlkB | 1-methyladenine (1-meA), 3-methylcytosine (3-meC) nih.govpnas.org | Prefers ssDNA for 1-meA/3-meC; Prefers dsDNA for 1-meG/3-meT nih.gov | Repair demonstrated, but less efficient than for 1-meA/3-meC nih.govplos.org |

| Human ALKBH2 | 1-methyladenine (1-meA) in dsDNA plos.org | Double-stranded DNA (dsDNA) oup.comnih.gov | Repair activity demonstrated nih.govnih.gov |

| Human ALKBH3 | Lesions in ssDNA and RNA plos.org | Single-stranded DNA (ssDNA) and RNA oup.comnih.gov | Repair activity demonstrated nih.govnih.gov |

The repair mechanism catalyzed by AlkB is an oxidative demethylation reaction. nih.govrsc.org This process requires molecular oxygen, α-ketoglutarate (also known as 2-oxoglutarate), and a ferrous iron (Fe(II)) cofactor. nih.govpnas.org AlkB facilitates the hydroxylation of the methyl group on the guanine (B1146940) base. nih.gov This creates an unstable intermediate that spontaneously decomposes, releasing formaldehyde and restoring the guanine to its original, unmodified state. nih.govrsc.org During this reaction, the co-substrate α-ketoglutarate is decarboxylated to succinate (B1194679) and carbon dioxide. nih.gov

Structural studies have provided insights into how AlkB recognizes its substrates. The enzyme utilizes a "base flipping" mechanism to access the damaged base within the DNA helix. atdbio.com Specific amino acid residues within the active site are crucial for substrate binding and catalysis. For instance, in E. coli AlkB, residue D135 is important for the specificity towards adenine (B156593) and cytosine through electrostatic interactions, while the stacking of the methylated base against residue W69 is required for catalysis. plos.org

Base Excision Repair (BER) is a fundamental DNA repair pathway responsible for correcting small, non-helix-distorting base lesions. wikipedia.orgnih.gov The BER process is initiated by a DNA glycosylase that recognizes and removes the damaged base by cleaving the N-glycosidic bond, which creates an apurinic/apyrimidinic (AP) site. atdbio.comnih.govpnas.org

While BER is a primary pathway for repairing certain methylated bases like N7-methylguanine and N3-methyladenine, its direct role in repairing this compound is less clearly defined in the literature. pnas.orgmdpi.com The initial and most critical step in BER is the recognition of the specific lesion by a DNA glycosylase. atdbio.com There are multiple DNA glycosylases with varying substrate specificities. journalmeddbu.com For example, alkyladenine-DNA glycosylase (AAG) recognizes and excises N-alkylated purines. mdpi.com However, the literature does not prominently feature a specific glycosylase that efficiently recognizes and excises this compound.

The BER pathway proceeds in a series of steps following the creation of the AP site. An AP endonuclease cleaves the phosphodiester backbone adjacent to the AP site. atdbio.com This is followed by the action of a DNA polymerase, which fills the gap, and a DNA ligase, which seals the final nick in the DNA strand. atdbio.comjournalmeddbu.com

Beyond direct reversal by AlkB homologs and the canonical BER pathway, other DNA repair mechanisms exist within the cell to handle a wide array of DNA damage. These include nucleotide excision repair (NER), mismatch repair (MMR), and pathways for repairing double-strand breaks like homologous recombination (HR) and non-homologous end joining (NHEJ). nih.govnih.gov

NER is typically responsible for repairing bulky, helix-distorting lesions, which is not characteristic of a simple methyl adduct like this compound. wikipedia.org Mismatch repair corrects errors made during DNA replication, such as mispaired bases or small insertions and deletions. nih.gov While a methylated guanine could potentially lead to mispairing during replication, MMR's primary role is not the direct removal of the damaged base itself.

Therefore, while the cell possesses a robust arsenal (B13267) of repair pathways, the primary and most direct mechanism for addressing this compound lesions appears to be oxidative demethylation by AlkB and its homologs.

Substrate Specificity of AlkB for this compound

Base Excision Repair (BER) Pathways

Impact on DNA Replication Fidelity

The presence of a modified base like this compound in the DNA template can interfere with the function of DNA polymerases, potentially affecting the fidelity of DNA replication. DNA polymerases are responsible for accurately synthesizing new DNA strands based on a template strand. washington.edu The fidelity of this process is crucial for maintaining genomic stability. nih.gov

Methylated bases can be mutagenic. For example, O6-methylguanine is known to be highly mutagenic because it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. nih.govnih.gov

The impact of this compound on DNA replication fidelity is not as extensively characterized as that of O6-methylguanine. However, any modification to a DNA base has the potential to alter its hydrogen bonding properties and shape, which could lead to misincorporation of nucleotides by DNA polymerases. DNA polymerases have evolved to select substrates with high stringency, and the active site of the polymerase forms specific contacts with the incoming nucleotide and the template base to ensure correct base pairing. washington.edu A modification at the N9 position of guanine could disrupt these interactions.

If a lesion like this compound is not repaired before replication, it could potentially stall the replication fork or be bypassed by specialized translesion synthesis (TLS) polymerases. nih.govoup.com TLS polymerases are generally more error-prone than replicative polymerases, and their action can lead to the introduction of mutations. nih.gov The efficiency and fidelity of nucleotide insertion opposite a lesion are key determinants of its mutagenic potential. oup.com

Misincorporation of Bases Opposite this compound Adducts

When DNA or RNA polymerases encounter a methylated guanine adduct, the fidelity of nucleic acid synthesis is compromised. The lesion can instruct polymerases to incorporate incorrect bases into the newly synthesized strand.

During DNA replication, O⁶-meG frequently directs DNA polymerases to incorporate thymine instead of cytosine. oup.comnih.gov This mispairing results in G:C to A:T transition mutations in subsequent rounds of replication. nih.gov The ratio of thymine to cytosine incorporation can vary depending on the specific DNA polymerase involved. oup.com

During transcription, human RNA polymerase II (hRNAPII) also misreads the O⁶-meG lesion. However, it predominantly incorporates cytosine and uracil (B121893) opposite the adduct, with studies showing a ratio of approximately 3:1, respectively. nih.gov The misincorporation of adenine is not typically observed in the full-length RNA transcripts generated by hRNAPII. oup.com The cellular context, particularly the activity of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), significantly influences the rate of these errors. In human cells with active AGT, which directly reverses the methylation, the misincorporation of uridine (B1682114) opposite the lesion is low (around 3%). nih.govresearchgate.net However, if AGT function is inhibited, this transcriptional error rate can increase dramatically to as high as 65%. nih.govoup.com

| Process | Polymerase | Lesion | Incorrect Base Incorporated | Observations and Conditions | Citation |

|---|---|---|---|---|---|

| Replication | DNA Polymerases | O⁶-meG | Thymine (T) | Leads to G:C to A:T transition mutations. The T:C incorporation ratio varies by polymerase. | oup.comnih.govoup.com |

| Transcription | Human RNA Polymerase II | O⁶-meG | Uracil (U) | Incorporates Cytosine and Uracil in a ~3:1 ratio. | oup.comnih.gov |

| Transcription | Human RNA Polymerase II | O⁶-meG | Uracil (U) | ~3% misincorporation in cells with active AGT repair. | nih.govresearchgate.net |

| Transcription | Human RNA Polymerase II | O⁶-meG | Uracil (U) | ~58-65% misincorporation when AGT repair is inhibited. | nih.govoup.com |

Replication Fork Progression and Bypass Mechanisms

The encounter of a DNA replication fork with a 9-MeG adduct presents a significant challenge to the cell. While some lesions like O⁶-meG can be bypassed efficiently by the replication machinery, their presence often triggers events that lead to replication stress. researchgate.net

A primary mechanism leading to replication fork disruption involves the Mismatch Repair (MMR) system. After a DNA polymerase incorrectly pairs thymine with O⁶-meG, the resulting O⁶-meG:T mismatch is recognized by the MutSα protein complex. nih.gov This recognition can initiate a "futile repair cycle." In this process, the MMR machinery repeatedly attempts to "correct" the mismatch by excising the thymine-containing section of the newly synthesized strand. nih.gov Since the O⁶-meG lesion remains in the template strand, the polymerase is likely to re-insert thymine, perpetuating the cycle. These repeated excision and resynthesis attempts can lead to the formation of persistent single-strand breaks or gaps in the DNA. nih.gov

When the cell enters the next S-phase, replication forks encountering these single-strand gaps can stall or collapse, leading to the formation of more severe DNA double-strand breaks (DSBs). researchgate.netnih.gov To cope with such stalled forks and prevent collapse, cells employ DNA damage tolerance (DDT) pathways, such as translesion synthesis (TLS), which utilizes specialized polymerases to replicate across the damaged site. researchgate.net

Transcriptional Effects and RNA Polymerase Interactions

The presence of 9-MeG on the transcribed strand of a gene directly impacts the process of transcription. RNA polymerases moving along the DNA template may be physically hindered by the lesion. Studies on O⁶-meG show that it can act as a partial block or a site of pausing for human RNA polymerase II, slowing the rate of transcript elongation. oup.com This encounter between the polymerase and the lesion can have two main outcomes: a complete stall of the polymerase, which can trigger transcription-coupled repair (TCR) pathways, or a bypass of the lesion, which can occur with or without errors. oup.comnih.gov

Transcriptional Mutagenesis

When RNA polymerase II bypasses a 9-MeG adduct but incorporates an incorrect nucleotide into the nascent RNA molecule, the event is termed transcriptional mutagenesis (TM). oup.compnas.org This process results in a population of messenger RNA (mRNA) molecules that contain a sequence error, despite the DNA template itself not having a permanent mutation. nih.gov

The translation of these altered transcripts leads to the synthesis of a homogenous population of mutant proteins. nih.gov This phenomenon has been demonstrated in human cells; the presence of an O⁶-meG lesion in a gene coding for a non-fluorescent protein variant led to the production of a functional, fluorescent protein due to transcriptional mutagenesis. nih.govoup.com Furthermore, TM occurring within the p53 tumor suppressor gene has been shown to reduce the protein's ability to regulate cell-cycle arrest and apoptosis, demonstrating a direct link between this transcriptional error and the impairment of critical cellular functions. pnas.org

Bypass of Lesions by RNA Polymerase II

Human RNA polymerase II possesses the intrinsic ability to bypass O⁶-meG adducts, a process that is fundamental to transcriptional mutagenesis. oup.comoup.com While the lesion can cause the polymerase to pause, it does not represent an absolute block to transcription. oup.com During the bypass, the polymerase can incorporate either the correct nucleotide (cytosine) or an incorrect one (uracil). oup.comnih.gov The ability of the polymerase to accommodate the damaged base within its active site is a key feature of the bypass mechanism. osti.gov This process allows the cell to continue producing transcripts from a damaged gene, which may be crucial for survival, but it comes at the cost of introducing errors into the transcriptome. oup.com

Cellular Damage Response Pathways Activated by this compound

The presence and processing of 9-MeG adducts activate specific cellular signaling pathways designed to respond to DNA damage. The primary response is intricately linked to the Mismatch Repair (MMR) system and the consequences of its attempts to repair O⁶-meG:T mispairs generated during replication. nih.gov The futile repair cycles lead to the formation of single-strand and double-strand breaks, which are potent activators of the broader DNA Damage Response (DDR). nih.govcore.ac.uk This response involves the recruitment and activation of sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related), which in turn phosphorylate a cascade of downstream targets to coordinate a cellular response. nih.govnih.gov

Cell Cycle Checkpoints

A critical outcome of the DDR activated by 9-MeG-related damage is the arrest of the cell cycle. researchgate.net This provides the cell with time to repair the DNA damage before it is permanently fixed as mutations or leads to catastrophic events during cell division. khanacademy.org The damage stemming from O⁶-meG processing by the MMR system predominantly triggers a G2/M phase checkpoint arrest. nih.gov

This G2 arrest is a delayed response, typically occurring after the cell has completed a second round of DNA replication following the initial damage. nih.govcore.ac.uk This timing is consistent with the model where replication forks in the second S-phase collapse at the single-strand gaps created by futile MMR activity during the first S-phase. nih.gov The resulting double-strand breaks activate the ATM kinase and its downstream effectors, including the checkpoint kinase CHK1 and the tumor suppressor p53, which enforce the cell cycle arrest. nih.gov

Induction of Apoptosis

The DNA adduct O⁶-methylguanine (O⁶-MeG), a lesion generated by methylating agents, is a potent trigger of apoptosis, or programmed cell death. nih.gov The process is not immediate but is a delayed cellular event, typically occurring more than 48 hours after the initial DNA methylation. nih.govaacrjournals.org The induction of apoptosis is critically dependent on the cell's mismatch repair (MMR) system and proliferation. nih.govtandfonline.com

The apoptotic cascade is initiated when the cell attempts to replicate DNA containing the O⁶-MeG lesion. During replication, thymine is incorrectly paired with O⁶-MeG. The cell's MMR machinery recognizes this O⁶-MeG-thymine mispair but is unable to resolve it correctly, leading to a futile cycle of repair attempts. nih.govresearchgate.net This process ultimately results in the formation of DNA double-strand breaks (DSBs) during the second round of DNA replication following the damage. nih.govtandfonline.comaacrjournals.org These DSBs are considered the ultimate downstream lesions that trigger the apoptotic pathway. nih.govnih.govaacrjournals.org

Research has elucidated that O⁶-MeG-induced apoptosis proceeds primarily through the intrinsic, or mitochondrial, pathway, which is regulated by the Bcl-2 family of proteins. nih.govaacrjournals.org A key event in this pathway is the significant decrease in the protein level of the anti-apoptotic member, Bcl-2. nih.govaacrjournals.orgaacrjournals.org This decline in Bcl-2 appears to be an upstream event, preceding the major signs of apoptosis. researchgate.net Interestingly, the expression levels of other Bcl-2 family members, such as Bax, Bak, and Bcl-xL, often remain unchanged. nih.gov The reduction in Bcl-2 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane. researchgate.net

The decline in Bcl-2 is associated with several downstream events:

Cytochrome c Release: The altered mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govaacrjournals.org

Caspase Activation: In the cytosol, cytochrome c forms a complex with Apaf-1 and procaspase-9, leading to the activation of caspase-9. aacrjournals.orgresearchgate.net Activated caspase-9 is an initiator caspase that then cleaves and activates the executioner caspase, caspase-3. nih.govaacrjournals.orguniprot.org This activation of caspase-9 and caspase-3 is essential for the execution of apoptosis triggered by O⁶-MeG. nih.gov

PARP Cleavage: Activated caspase-3 proceeds to cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP). aacrjournals.org The cleavage of PARP into its characteristic 89 kDa fragment is a well-established hallmark of apoptosis. aacrjournals.orgabcam.com

Notably, this apoptotic pathway is independent of the extrinsic death receptor pathway. nih.gov Studies show that the expression of Fas and Fas ligand remains unaltered, and the receptor-proximal caspase-8 is not activated. nih.govaacrjournals.org Furthermore, inhibitors specific to caspase-8 fail to block apoptosis induced by O⁶-MeG-generating agents, whereas inhibitors of caspase-9 and caspase-3 effectively block the process. nih.govaacrjournals.org The entire cascade, from the initial lesion to cell death, can occur independently of p53 in some cell systems. nih.gov

Research using isogenic cell lines, proficient (MGMT+) and deficient (MGMT−) for the DNA repair protein O⁶-methylguanine-DNA methyltransferase, has been pivotal. MGMT-proficient cells can directly repair the O⁶-MeG lesion, preventing the downstream events and apoptosis. aacrjournals.org In contrast, MGMT-deficient cells are hypersensitive and undergo potent apoptosis. nih.govaacrjournals.org The low apoptotic response in tolerant cells, which lack MGMT but are also impaired in mismatch repair, further supports the essential role of the MMR system in initiating the death signal. nih.gov

The timing of molecular events has been characterized in detail. The formation of DNA double-strand breaks significantly increases between 24 and 48 hours after treatment, clearly preceding the onset of apoptosis. aacrjournals.orgaacrjournals.org The activation of caspase-9 and caspase-3 is also a relatively late event, observed between 48 and 96 hours post-treatment, followed by the cleavage of PARP. aacrjournals.org

Table 1: Key Proteins in this compound-Induced Apoptosis This table summarizes the roles of key proteins in the apoptotic pathway initiated by O⁶-methylguanine.

| Protein | Family/Function | Observed Role in O⁶-MeG-Induced Apoptosis | Citation |

| Bcl-2 | Anti-apoptotic Bcl-2 Family | Expression level decreases, a critical upstream event. | nih.govaacrjournals.orgaacrjournals.org |

| Bax | Pro-apoptotic Bcl-2 Family | Expression level remains unaltered. | nih.gov |

| Bak | Pro-apoptotic Bcl-2 Family | Expression level remains unaltered. | nih.govaacrjournals.org |

| Cytochrome c | Mitochondrial Electron Transport | Released from mitochondria into the cytosol. | nih.govaacrjournals.org |

| Caspase-9 | Initiator Caspase | Activated following cytochrome c release. | nih.govaacrjournals.orguniprot.org |

| Caspase-3 | Executioner Caspase | Activated by Caspase-9. | nih.govaacrjournals.org |

| PARP | DNA Repair & Apoptosis Substrate | Cleaved by activated Caspase-3. | aacrjournals.orgaacrjournals.org |

| Caspase-8 | Initiator Caspase | Not activated; pathway is Fas-independent. | nih.govaacrjournals.org |

Table 2: Research Findings on the Effect of Caspase Inhibitors on MNNG-Induced Apoptosis in MGMT-deficient Cells This table details the experimental results of using various caspase inhibitors to determine their effect on apoptosis induced by the O⁶-methylguanine generating agent, MNNG. The findings highlight the specific caspase pathway involved.

| Caspase Inhibitor | Target Caspase(s) | Effect on Apoptosis | Conclusion | Citation |

| Z-VAD-FMK | General Caspase Inhibitor | Most efficient inhibition (up to 70%). | Caspase activity is essential for apoptosis. | aacrjournals.org |

| Z-DEVD-FMK | Caspase-3 Subfamily | Significant inhibition. | The Caspase-3 subfamily is crucial. | aacrjournals.org |

| Z-LEHD-FMK | Caspase-9 | Significant inhibition. | Caspase-9 is a key initiator. | aacrjournals.org |

| Z-IETD-FMK | Caspase-8 | Completely ineffective. | Caspase-8 and the extrinsic pathway are not involved. | nih.govaacrjournals.org |

Biological Implications of 9 Methylguanine in Pathological Processes

Genomic Instability and Mutagenesis

Genomic instability, a hallmark of cancer, refers to an increased rate of acquiring mutations, ranging from changes in nucleotide sequences to large-scale chromosomal rearrangements. wikipedia.org The presence of O⁶-methylguanine in DNA is a significant source of this instability. nih.govmaayanlab.cloud The DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) is the primary defense against these effects, but when this repair mechanism is absent or overwhelmed, the mutagenic potential of the lesion is fully expressed. nih.gov

The most well-characterized mutagenic outcome of O⁶-methylguanine is the induction of G:C to A:T transition mutations. atdbio.comnih.govaacrjournals.org This occurs because the methylation at the O⁶ position of guanine (B1146940) alters its hydrogen-bonding properties. atdbio.com During DNA replication, the modified O⁶-meG base preferentially and incorrectly pairs with thymine (B56734) (T) instead of its normal partner, cytosine (C). atdbio.comresearchgate.net In the subsequent round of replication, this O⁶-meG:T mispair serves as a template, leading to the permanent substitution of the original guanine-cytosine (G:C) pair with an adenine-thymine (A:T) pair. atdbio.com

This specific mutational signature is frequently observed in key cancer-related genes. For instance, G:C to A:T transitions in the p53 tumor suppressor gene and the K-ras proto-oncogene are linked to the presence of O⁶-meG and are considered critical events in the initiation of various cancers. nih.govaacrjournals.orgpsu.edu Inactivation of the MGMT repair protein, often through epigenetic silencing, is strongly associated with a higher frequency of these mutations. aacrjournals.org

Table 1: Research Findings on O⁶-Methylguanine-Induced Point Mutations

| Finding | Associated Gene(s) | Pathological Context | Reference(s) |

|---|---|---|---|

| O⁶-meG is highly mutagenic, producing predominantly G:C to A:T transitions. | General | DNA Damage & Mutagenesis | nih.gov, atdbio.com |

| G:C to A:T transitions in p53 are linked to unrepaired O⁶-alkylguanine. | p53, RB, PTEN | Gliomas | nih.gov |

| Epigenetic silencing of the MGMT repair gene is associated with G:C to A:T transition mutations in p53. | p53 | Colorectal Tumorigenesis | aacrjournals.org |

| High frequency of G:C to A:T transitions in the K-ras oncogene is a major contributor to lung tumor susceptibility. | K-ras | Lung Cancer | psu.edu |

| Inactivation of MGMT allows the persistence of O⁶-methylguanine, leading to its misreading as adenine (B156593) and causing G:C to A:T changes. | p53 | Human Cancer | aacrjournals.org |

Beyond point mutations, O⁶-methylguanine is also a clastogenic lesion, meaning it can induce breaks and structural changes in chromosomes. nih.gov The presence of O⁶-meG can promote sister chromatid exchanges, chromosomal deletions, and rearrangements. nih.gov Methylating agents are potent inducers of chromosomal aberrations, which are understood to be caused by DNA double-strand breaks (DSBs). nih.gov These DSBs are thought to arise during the S phase of the cell cycle when DNA replication forks encounter the methylated bases, leading to fork collapse and chromosome breakage. nih.gov

Furthermore, there is a link between polymorphisms in the MGMT gene and the frequency of chromosomal aberrations, suggesting that inefficient repair of O⁶-meG contributes to this form of large-scale genomic instability. nih.gov Studies using alkylating agents like dacarbazine (B1669748) have shown they induce a spectrum of mutations, from single-base events to large deletions and structural chromosome aberrations in vivo. oup.com

Point Mutations (e.g., G:C to A:T Transitions)

Role in Carcinogenesis and Tumorigenesis

The mutagenic properties of O⁶-methylguanine directly implicate it in the process of cancer development. By causing permanent changes in the genetic code, this DNA lesion can drive the transformation of normal cells into malignant ones. oup.compsu.edunih.gov

Tumor initiation is the first step in carcinogenesis and often involves a critical mutation in a key gene. nih.gov The G:C to A:T transitions induced by O⁶-meG are a direct cause of such initiating events. psu.edu A prime example is the activation of the K-ras oncogene through a point mutation in codon 12, which is a frequent event in lung tumors induced by tobacco-specific nitrosamines. psu.eduoup.com Studies in transgenic mice overexpressing the MGMT repair protein have shown significant protection against tumor initiation, providing direct evidence that the O⁶-meG lesion is a decisive factor in this process. psu.edunih.gov These mutations not only initiate tumorigenesis but also contribute to the subsequent progression and aggressive behavior of the cancer. nih.gov

There is a reciprocal and reinforcing relationship between O⁶-methylguanine and epigenetic instability. Epigenetic instability involves widespread alterations in DNA methylation and histone modifications that change gene expression without altering the DNA sequence. nih.govmdpi.com A critical event in many cancers is the epigenetic silencing of the MGMT gene via hypermethylation of its promoter region. aacrjournals.orgmdpi.comfrontiersin.org

This silencing of MGMT prevents the cell from repairing O⁶-meG adducts. aacrjournals.orgfrontiersin.org The resulting accumulation of unrepaired O⁶-meG leads to a higher rate of G:C to A:T mutations, thereby increasing genomic instability. aacrjournals.org This creates a vicious cycle where an epigenetic event (MGMT silencing) promotes genetic mutations, which can then drive further genomic and epigenetic chaos. nih.govmdpi.com This epigenetic inactivation of MGMT is considered a field effect in some cancers, predisposing tissues to the development of tumors. uzh.ch In some cancers like IDH-mutant astrocytoma, loss of MGMT promoter methylation at recurrence is associated with genetic instability and a more aggressive tumor phenotype. nih.gov

Table 2: The Interplay of MGMT Silencing, O⁶-meG, and Carcinogenesis

| Phenomenon | Mechanism | Consequence | Reference(s) |

|---|---|---|---|

| MGMT Silencing | Hypermethylation of the MGMT gene promoter. | Loss of MGMT protein expression and DNA repair activity. | aacrjournals.org, frontiersin.org, nih.gov |

| Increased Mutagenesis | Failure to repair O⁶-meG adducts. | Accumulation of G:C to A:T transition mutations in key genes (p53, K-ras). | aacrjournals.org, psu.edu |

| Tumor Initiation | Mutational activation of oncogenes and inactivation of tumor suppressor genes. | Transformation of normal cells, initiation of malignancy. | psu.edu, nih.gov, uzh.ch |

| Epigenetic Instability | Widespread changes in DNA methylation patterns. | Drives cancer progression and aggressive behavior. | mdpi.com, nih.gov |

The status of the MGMT repair protein is a critical determinant of tumor response to a major class of chemotherapy drugs known as alkylating agents (e.g., temozolomide (B1682018), TMZ). frontiersin.orgoaepublish.com These drugs kill cancer cells by introducing alkyl groups onto DNA, with the O⁶-position of guanine being a key target. oaepublish.com

Tumor cells with high levels of MGMT expression can efficiently remove these drug-induced lesions, effectively reversing the cytotoxic damage and conferring resistance to the therapy. frontiersin.orgmdpi.com Conversely, tumors in which the MGMT gene is silenced by promoter methylation lack this repair capacity. frontiersin.orgcarcinogenesis.com In these MGMT-deficient tumors, the alkylating agent-induced O⁶-meG lesions persist, leading to cell death and making the cancer sensitive to the treatment. carcinogenesis.comnih.gov Therefore, MGMT promoter methylation is a key predictive biomarker for the efficacy of alkylating agents in several cancers, most notably glioblastoma. frontiersin.orgnih.gov In some contexts, the absence of mismatch repair pathways can also lead to a tolerance of O⁶-methylguanine, representing another mechanism of drug resistance. nih.gov

Relationship with Epigenetic Instability

Potential Involvement in Neurodegenerative Diseases

While direct evidence linking 9-Methylguanine (9-mG) to the pathogenesis of neurodegenerative diseases is still an emerging area of research, related methylated purines and broader epigenetic modifications are increasingly implicated in conditions like Alzheimer's and Parkinson's disease.

Epigenetic modifications, including DNA methylation, are known to play a role in neurodegenerative diseases. plos.org For instance, in Alzheimer's disease (AD), changes in DNA methylation have been observed in the brain. nih.gov Studies have shown that the expression of genes related to the generation of amyloid-beta (Aβ), a hallmark of AD, such as APP, PS1, and BACE1, can be regulated by DNA methylation in their promoter regions. nih.gov Furthermore, promoter hypomethylation of the PEN-2 gene, which is involved in the formation of gamma-secretase that cleaves the amyloid precursor protein, has been associated with a higher Aβ plaque burden. nih.gov The modification N6-methyladenosine (m6A) in mRNA is also implicated in AD, influencing processes like the autophagic clearance of phosphorylated Tau protein. oaepublish.com

In Parkinson's disease (PD), DNA methylation is also considered a significant factor. nih.govnih.gov A notable finding is the hypomethylation of the α-synuclein gene (SNCA), which may lead to the overexpression and accumulation of the α-synuclein protein, a key event in PD pathology. plos.org Research has also detected the presence of 7-methylguanine (B141273) in DNA from both transgenic mouse models and human patients with Huntington's disease, another neurodegenerative disorder. nih.gov

Although these findings primarily concern other methylated nucleobases, they highlight the critical role of methylation in the molecular mechanisms underlying neurodegenerative diseases. The presence and potential impact of 9-mG in these complex pathologies warrant further investigation.

Interactions with Proteins and Nucleic Acid Structures

The chemical structure of this compound influences its interactions with proteins and its behavior within nucleic acid structures, which has significant biological implications.

Computational studies have explored the interactions between methylated DNA bases, including 9-mG, and amino acid derivatives to understand the molecular basis of histone-DNA interactions. researchgate.netacs.orgnih.gov These studies utilize methods like Density Functional Theory (DFT) to characterize the bimolecular clusters formed. The interactions are influenced by a balance of hydrogen bonds and van der Waals forces, particularly stacking interactions. researchgate.netacs.org The binding energies calculated in these models show a correlation with the observed propensities for protein-DNA base interactions, suggesting that the specific recognition between amino acids and DNA bases is a crucial factor in DNA regulation. researchgate.netacs.orgnih.gov

Computational methods like resolution of the identity MP2 (RI-MP2) have been employed to study the interaction energies of stacked pairs, such as 9-methyladenine (B15306) and this compound. rsc.orgcapes.gov.br These calculations have demonstrated that vertical stacking interactions are stabilized almost exclusively by London dispersion forces, while electrostatic forces dictate the geometric orientation of the bases. rsc.org

Table 1: Comparison of Stacking Interaction Properties

| Interacting Pair | Relative Stability | Key Finding | Citation |

| 8-oxo-9-methylguanine / this compound | Most stable among tested 8-oxo-9-mG pairs | Exhibits strong stacking repulsion in certain conformations where 9-mG/9-mG is attractive. | researchgate.net |

| This compound / this compound | Attraction in specific twist regions | - | researchgate.net |

| 8-oxo-9-methylguanine / 1-methylcytosine | Least stable among tested 8-oxo-9-mG pairs | - | researchgate.net |

| This compound / 1-methylcytosine | Least stable among tested 9-mG pairs | - | researchgate.net |

| 9-methyladenine / this compound | Studied for interaction energies | RI-MP2 method is effective for calculating stacking interaction energies. | rsc.orgcapes.gov.br |

DNA-protein crosslinks (DPCs) are highly cytotoxic DNA lesions where a protein becomes covalently bound to DNA, impeding essential cellular processes like replication and transcription. researchgate.net The formation of DPCs can be induced by various agents and endogenous processes. researchgate.netunios.hr

Research using 9-mG as a model system has provided insights into the mechanisms of DPC formation, particularly those induced by oxidative damage. researchgate.netnih.gov One-electron oxidation of 9-mG leads to the formation of a radical cation (9MG•+), which can then react with amino acid residues like lysine. researchgate.netnih.gov This can occur via direct addition or through a newly discovered pathway involving methyl-hydrogen abstraction by the N7 of the guanine radical, followed by the addition of the resulting radical to the guanine. researchgate.netnih.gov

Furthermore, two-electron oxidized guanine appears to enhance crosslinking dramatically. researchgate.netnih.gov These studies help to distinguish the roles of different oxidation states of guanine in the formation of DPCs, offering crucial insights into oxidative DNA damage. researchgate.netnih.gov It has also been proposed that DPCs can be formed through the nucleophilic attack of proteins at the C8 position of N7-methylguanine. umn.edu

Cells possess sophisticated DNA repair mechanisms to counteract the effects of DNA damage. One such enzyme is O6-methylguanine-DNA methyltransferase (MGMT), which repairs O6-methylguanine lesions in DNA. pnas.org However, a phenomenon known as "subversive repair" has been described, which can deplete the cell's capacity for DNA repair. pnas.org

It has been proposed that O6-methylguanine can be mistakenly incorporated into tRNA molecules. pnas.org The cell's repair enzymes, including MGMT, may then act on these modified tRNA molecules. pnas.org This process is termed "subversive" because it diverts the limited supply of repair enzymes away from their primary target, the DNA. pnas.org This competition between DNA and RNA for repair enzymes could potentially leave the genome more vulnerable to damage. pnas.org While this mechanism has been primarily studied with O6-methylguanine, it highlights a potential, though not yet directly demonstrated, pathway where other methylated purines like 9-mG, if similarly incorporated into RNA, could influence the cellular repair landscape. pnas.orgresearchgate.net

Advanced Methodologies for Research on 9 Methylguanine

Analytical Techniques for Detection and Quantification

A range of advanced analytical techniques is employed to investigate 9-Methylguanine. These methods are essential for characterizing its properties and its role in complex biological systems.

Mass spectrometry (MS) stands out as a cornerstone technology for the analysis of this compound due to its high sensitivity, specificity, and versatility. It allows for the precise determination of molecular weights, the elucidation of structures, and the quantification of the analyte in intricate mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used to generate gas-phase ions of this compound and its related complexes from liquid solutions, typically a mixture of methanol (B129727) and water. nsf.govrsc.org This method is particularly effective for producing and studying non-covalent complexes and radical cations. For instance, ESI has been employed to generate the this compound-1-methylcytosine base-pair radical cation, [9MG∙1MC]•+, for subsequent analysis. nsf.govrsc.org The formation of these radical cations can be achieved through various methods, including the ESI of solutions containing copper(II)-nucleobase complexes. rsc.org This technique has also been coupled with guided-ion beam tandem mass spectrometry to investigate the formation and reactions of guanine (B1146940) radical species in the gas phase. nsf.gov The ability to transfer fragile molecules and complexes from solution to the gas phase with minimal fragmentation makes ESI-MS an indispensable tool in 9MG research. nsf.govrsc.orgrsc.org

Tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID), is a powerful technique for the structural analysis of this compound-containing ions. rsc.orgrsc.orgnih.gov In a typical MS/MS experiment, a specific ion of interest is mass-selected and then subjected to collisions with an inert gas (like Xe or Ar), causing it to fragment. rsc.orgnih.gov The analysis of the resulting fragment ions provides detailed structural information. rsc.org

This methodology has been instrumental in:

Distinguishing Isomers and Conformers: MS/MS can differentiate between closely related structures. For example, it has been used to distinguish between the conventional (9MG•+∙1MC) and the less stable proton-transferred ([9MG – H]•∙[1MC + H]+) structures of the this compound-1-methylcytosine radical cation base pair. rsc.orgnih.gov These conformers, while having similar dissociation energies, produce distinct fragment ions upon CID. rsc.orgnih.gov

Identifying Product Structures: In studies of 9MG oxidation, MS/MS is used to determine the structures of the resulting products, such as 5-Guanidinohydantoin (Gh) and spiroiminodihydantoin (Sp). cuny.edunih.gov

Elucidating Dissociation Pathways: By analyzing fragmentation patterns, researchers can map the dissociation pathways of complex ions, providing insights into their stability and bonding. rsc.orgnih.gov

The table below summarizes key findings from a CID study on the [9MG·1MC]•+ radical cation.

| Precursor Ion | Population | Dissociation Products |

| 9MG•+∙1MC (conventional) | 87% | 9MG•+ and 1MC |

| [9MG – H]•∙[1MC + H]+ (proton-transferred) | 13% | [9MG – H]• and [1MC + H]+ |

This table illustrates how tandem mass spectrometry can differentiate and characterize co-existing conformers of the this compound-1-methylcytosine radical cation based on their distinct fragmentation patterns. rsc.orgnih.gov

The coupling of nano-liquid chromatography (nano-LC) with high-resolution Orbitrap tandem mass spectrometry (HRAMS2) represents a state-of-the-art approach for the sensitive and accurate quantification of DNA adducts, including methylated purines like this compound, in complex biological matrices. researchgate.net This technique combines the superior separation capabilities of nano-LC, which operates at nanoliter-per-minute flow rates, with the high mass accuracy and resolution of the Orbitrap mass analyzer. researchgate.netthermofisher.com

This powerful combination is crucial for:

High-Sensitivity Detection: The low flow rates in nano-LC enhance ESI efficiency, leading to increased sensitivity, which is essential for detecting low-abundance DNA adducts. thermofisher.com

Accurate Quantification: The high resolution of the Orbitrap allows for the precise mass measurements needed to confidently identify and quantify target analytes, distinguishing them from interfering species in the sample. researchgate.net

Biomonitoring Studies: Robust nano-LC/HRAMS2 methods have been established to measure a variety of DNA adducts in tissues. researchgate.net These methods employ stable isotope-labeled internal standards to ensure accuracy and reproducibility, with limits of quantitation reported to be as low as 0.1 to 1.1 adducts per 10⁸ bases from just 3 μg of DNA. researchgate.net

The development of these methods is critical for molecular epidemiology and for understanding the role of DNA damage in the etiology of diseases. researchgate.net

Guided-ion-beam scattering tandem mass spectrometry is a specialized experimental technique that provides quantitative data on the thermodynamics and kinetics of ion-molecule reactions. rsc.orgnsf.gov This method involves directing a mass-selected ion beam through a collision cell containing a neutral reactant gas at a controlled pressure. By systematically varying the collision energy and measuring the abundance of product ions, detailed information can be obtained. rsc.orgnih.govnsf.gov

Key applications in this compound research include:

Determining Dissociation Energies: The technique is used to measure product ion cross-sections as a function of collision energy, from which dissociation thresholds and bond energies of 9MG-containing complexes can be precisely determined. rsc.orgnih.govnsf.govnih.govrsc.org

Studying Reaction Dynamics: It has been extensively used to study the collision-induced dissociation (CID) of protonated and radical cation base pairs of 9MG with 1-methylcytosine. nih.govnsf.gov These studies provide deep insights into the dynamics of intra-base-pair proton transfer. nsf.gov

Investigating Ion-Molecule Reactions: The method allows for the investigation of reactions between 9MG ions and neutral molecules like singlet oxygen (¹O₂) and water. nsf.govcuny.eduresearchgate.netcuny.edu This has enabled the direct detection and quantification of transient reaction intermediates, such as endoperoxides, at room temperature, which is often not possible with condensed-phase techniques. cuny.eduresearchgate.net

The table below presents dissociation energies for a protonated Hoogsteen base pair of this compound and 1-methylcytosine, as determined by this method.

| Reactant Ion | Collision Gas | Dissociation Products | Dissociation Energy (eV) |

| HG-[9MG·1MC + H]⁺ | Xe | [9MG + H]⁺ + 1MC | 1.63 ± 0.11 |

| HG-[9MG·1MC + H]⁺ | Xe | [1MC + H]⁺ + 9MG | 1.67 ± 0.10 |

This table showcases the precise thermodynamic data that can be obtained using guided-ion-beam tandem mass spectrometry, providing fundamental insights into the stability of non-covalent biological complexes. nih.gov

Spectroscopic techniques are valuable for studying the electronic properties and reaction kinetics of this compound. They are often used in tandem with other analytical methods, such as mass spectrometry, to provide a more complete picture of the system under investigation. cuny.edunih.gov

A notable application is the use of online absorption and emission spectrophotometry coupled with ESI-MS. cuny.edunih.gov This combined approach has been used to conduct kinetic and mechanistic studies on the oxidation of 9MG by singlet oxygen in aqueous solutions. cuny.edunih.gov The spectroscopic component monitors the change in concentration of reactants over time, allowing for the determination of reaction rates, while the mass spectrometric component identifies the final products and intermediates. cuny.edunih.gov

Furthermore, gas-phase laser spectroscopy techniques, such as IR-UV double-resonance spectroscopy, have been applied to isolated 9MG. mpg.deacs.org These experiments provide optical evidence for the specific tautomeric and rotameric forms present in the gas phase. For example, such studies have confidently assigned the observed species to the anti rotamer of the 9MG enol tautomer by comparing experimental spectra with calculated vibrational frequencies. acs.org

Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry

Immunochemical Detection Methods

While specific immunochemical detection methods developed exclusively for this compound (9-MG) are not extensively detailed in the provided search results, the principles of these methods can be inferred from similar applications for other modified bases, such as O6-methylguanine. Immunochemical techniques rely on the high specificity of antibodies to target and bind to a particular molecule. For 9-MG, this would involve the production of monoclonal or polyclonal antibodies that specifically recognize the this compound structure.

These antibodies could then be utilized in various immunoassay formats, such as:

Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method where 9-MG-specific antibodies are used to capture the molecule from a sample. The amount of captured 9-MG is then determined using an enzyme-linked secondary antibody that produces a measurable colorimetric or fluorescent signal.

Immunohistochemistry (IHC): This technique would allow for the visualization of 9-MG within tissue samples. nih.gov By applying the specific antibody to tissue sections, researchers could identify the location and distribution of 9-MG within cells and tissues, which is particularly useful for studying DNA damage and repair processes in situ. nih.gov

Immuno-blotting (Western Blotting): While typically used for proteins, a modified approach could potentially detect 9-MG if it is part of a larger molecule, such as a protein-DNA adduct.

The development of such immunochemical assays would be invaluable for detecting and quantifying 9-MG in biological samples, providing insights into its role in various biological processes, including mutagenesis and carcinogenesis. The sensitivity and specificity of these methods would depend heavily on the quality and binding affinity of the generated antibodies.

Computational and Modeling Approaches

Density Functional Theory (DFT) is a powerful computational method extensively used to investigate the electronic structure, stability, and reactivity of this compound (9-MG) and its derivatives. cuny.edutandfonline.compsu.edunih.govcuny.edunih.govmdpi.comaip.orgacs.orgnih.govnih.govresearcher.lifekuleuven.becdnsciencepub.comcuny.eduacs.org DFT calculations have been instrumental in understanding various aspects of 9-MG chemistry.

One key application of DFT is the study of tautomerism in 9-MG. psu.edumdpi.comkuleuven.becdnsciencepub.com Calculations have shown that while the keto tautomer is the most stable form, several enol tautomers lie close in energy. psu.edukuleuven.becdnsciencepub.com For instance, DFT studies have revealed that the amino-oxo and amino-hydroxy forms of 9-MG can coexist, with their relative abundance being influenced by the environment. kuleuven.becdnsciencepub.com The B3LYP functional is a commonly used DFT method for these types of calculations. tandfonline.compsu.edumdpi.comkuleuven.bejh.edu

DFT is also employed to calculate the interaction energies between 9-MG and other molecules, such as amino acids or other DNA bases. tandfonline.com These calculations help in understanding the forces that stabilize DNA structure and protein-DNA interactions. For example, DFT calculations have been used to determine the interaction energies of 9-MG with acrylamide (B121943), a model for the side chains of asparagine and glutamine. tandfonline.com

Furthermore, DFT is crucial for mapping reaction potential energy surfaces , which provides insight into the mechanisms and kinetics of chemical reactions involving 9-MG. cuny.educuny.edunih.govacs.org For example, the ωB97XD functional has been used to explore the potential energy surface for the oxidation of 9-MG by singlet oxygen, identifying the rate-limiting steps and the structures of intermediates and products. cuny.edunih.govacs.org These studies have confirmed that the initial addition of singlet oxygen is the rate-determining step in the oxidation process. cuny.edunih.govacs.org

The table below summarizes some of the key findings from DFT studies on this compound.

| Research Focus | Key Findings | DFT Functional Used | Reference(s) |

| Tautomerism | The keto and several enol tautomers of 9-MG are close in energy. | B3LYP, G4(MP2)-6X | psu.edumdpi.comkuleuven.becdnsciencepub.com |

| Interaction Energies | Calculated the interaction energy of 9-MG with acrylamide to be between -65.0 and -67.7 kJ/mol. | B3LYP, MP2 | tandfonline.com |

| Reaction Mechanisms | The initial addition of singlet oxygen to 9-MG is the rate-limiting step in its oxidation. | ωB97XD | cuny.edunih.govacs.org |

| Proton Transfer | Investigated proton transfer within the this compound:1-methylcytosine radical anion. | Not specified | nih.gov |

| Electronic Properties | Determined the adiabatic ionization potentials of 9-MG to be around 7.53-7.63 eV. | ωB97XD, DLPNO-CCSD(T) | aip.org |

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into the dynamics and interactions of this compound (9-MG) at an atomic level. researchgate.netfigshare.comacs.orgacs.orgrtrn.netcuny.edursc.org These simulations are particularly valuable for understanding how 9-MG behaves in complex environments, such as in aqueous solution or when interacting with other biomolecules. researchgate.netfigshare.comacs.orgacs.org

One of the primary applications of MD simulations in 9-MG research is to investigate its hydration and solvation properties . researchgate.netacs.org By simulating 9-MG in a box of water molecules, researchers can study the structure of the surrounding water, the formation of hydrogen bonds, and the influence of the solvent on the conformation of 9-MG. researchgate.netacs.org Path-integral ab initio MD simulations have shown that nuclear quantum effects can significantly perturb the conformational distributions and hydrogen bonding interactions of hydrated 9-MG. researchgate.net

MD simulations are also used to explore the stacking interactions between 9-MG and other nucleobases. figshare.comacs.orgcapes.gov.brnih.gov These interactions are crucial for the stability of the DNA double helix. All-atom MD simulations have been used to characterize the adsorption properties of 9-MG on functionalized silicon surfaces, which is relevant for the development of DNA-based biosensors. figshare.comacs.org

Furthermore, MD simulations can be used to study the dynamics of chemical reactions involving 9-MG. cuny.edursc.orgnih.gov Direct dynamics trajectory simulations have been carried out to examine the C8-hydroxylation of the 9-MG radical cation by water molecules and the addition of singlet oxygen to 9-MG. cuny.edursc.orgnih.gov These simulations can reveal the detailed atomic motions that occur during a reaction, providing a deeper understanding of the reaction mechanism. rsc.orgnih.gov

The following table presents a summary of research findings obtained through molecular dynamics simulations of this compound.

| Research Area | Simulation Type | Key Findings | Reference(s) |

| Hydration | Path-Integral Ab Initio MD | Nuclear quantum effects alter the conformational distribution and hydrogen bonding of hydrated 9-MG. | researchgate.netacs.org |

| Surface Adsorption | All-Atom MD | Characterized the adsorption properties of 9-MG on alkyl-amine functionalized Si(111) surfaces. | figshare.comacs.org |

| Reaction Dynamics | Direct Dynamics Trajectory | Elucidated the mechanism of C8-hydroxylation of the 9-MG radical cation by water. | rsc.orgnih.gov |

| Reaction Dynamics | Direct Dynamics Trajectory | Investigated the dynamics of singlet oxygen addition to 9-MG. | cuny.edu |

Non-Covalent Interactions (NCI) analysis is a computational tool used to visualize and characterize weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for the structure and function of biological systems. researchgate.netacs.orgresearchgate.netrsc.org In the context of this compound (9-MG), NCI analysis has been applied to understand its interactions with amino acids, providing insights into the molecular basis of protein-DNA recognition. researchgate.netacs.orgresearchgate.net

By combining NCI analysis with Density Functional Theory (DFT) calculations, researchers have been able to dissect the intermolecular forces between 9-MG and various amino acid derivatives. acs.orgresearchgate.net These studies have investigated the interactions of 9-MG with amino acids having polar (asparagine, glutamine), non-polar (alanine, valine, isoleucine), and charged (arginine) side chains. acs.orgresearchgate.net

The results of these analyses reveal a balance between hydrogen bonds and van der Waals interactions, particularly stacking, in determining the final geometry of the amino acid-DNA base pairs. researchgate.net The findings from NCI analysis correlate well with the observed propensities for protein-DNA base interactions found in experimental structures. acs.orgresearchgate.net This suggests that the specificity between amino acids and DNA bases, including 9-MG, plays a significant role in the regulation of DNA. researchgate.net

NCI analysis provides a visual representation of non-covalent interactions, often as colored surfaces, where different colors indicate the type and strength of the interaction. This allows for a more intuitive understanding of the complex interplay of forces that govern molecular recognition.

The computational modeling of reaction potential energy surfaces (PES) is a fundamental approach to understanding the mechanisms, kinetics, and thermodynamics of chemical reactions involving this compound (9-MG). cuny.educuny.edunih.govacs.orgrsc.orgaip.orgresearchgate.net By mapping the energy of a system as a function of the geometric coordinates of its atoms, a PES provides a detailed landscape of the reaction pathway, including reactants, products, transition states, and intermediates.

Density Functional Theory (DFT) is a primary tool for constructing these potential energy surfaces. cuny.educuny.edunih.govacs.orgaip.orgresearchgate.net For instance, the ωB97XD density functional has been used to explore the PES for the oxidation of 9-MG by singlet oxygen (¹O₂). cuny.edunih.govacs.org These studies have elucidated the reaction pathways for the formation of various oxidation products and have confirmed that the initial addition of ¹O₂ is the rate-limiting step. cuny.edunih.govacs.org The calculations also show that the subsequent steps in the oxidation process are exothermic. cuny.eduacs.org

In another study, the PES for the reaction of the 9-MG radical cation with nitric oxide (•NO) was investigated using spin-projected DFT, coupled cluster theory, and multiconfiguration complete active space second-order perturbation theory. aip.orgresearchgate.net This combined experimental and computational approach revealed the formation of different nitrosated products and their relative stabilities. aip.orgresearchgate.net

The table below highlights key reaction parameters for 9-MG oxidation, as determined from computational modeling of reaction potential surfaces.

| Reaction | Rate Constant (M⁻¹·s⁻¹) | pH | Conditions | Reference(s) |

| ¹O₂ Oxidation of 9-MG | 3.6 x 10⁷ | 10.0 | In the presence of 15 mM LysNH₂ | acs.org |

| ¹O₂ Oxidation of 9-MG | 0.3 x 10⁷ | 7.0 | In the presence of 15 mM LysNH₂ | acs.org |

These computational models are essential for interpreting experimental results and for predicting the reactivity of 9-MG under various conditions. They provide a molecular-level understanding of the factors that control the outcome of chemical reactions involving this important biomolecule.

Non-Covalent Interactions (NCI) Analysis

In Vitro and In Vivo Model Systems

Research on this compound (9-MG) often utilizes in vitro and in vivo model systems to investigate its biological effects and mechanisms of action. These models provide a simplified and controlled environment to study complex biological processes.

In Vitro Models:

Cell Cultures: Cell culture systems are a cornerstone of in vitro research on 9-MG and its analogs. pnas.orgresearchgate.netnih.govsigmaaldrich.com For example, primary rabbit kidney cell cultures have been used to assess the antiviral activity of esters of acyclovir, a compound related to 9-MG. nih.gov Similarly, various human cell lines, such as MRC-5, are employed to determine the inhibitory concentrations of antiviral agents against herpes simplex virus (HSV) and varicella-zoster virus (VZV). researchgate.net The use of specific cell lines allows for the investigation of the effects of these compounds on viral replication and cellular processes in a controlled setting. pnas.orgresearchgate.net For instance, studies have used cell cultures to demonstrate that 9-{[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl}guanine (a derivative of guanine) is a more potent inhibitor of human cytomegalovirus replication and Epstein-Barr virus-induced lymphocyte transformation compared to acyclovir. pnas.org

Enzymatic Assays: In vitro enzymatic assays are crucial for understanding the molecular mechanisms of action of 9-MG derivatives. For example, the phosphorylation of 9-MG analogs by viral and cellular kinases has been studied using purified enzymes. pnas.org These assays have shown that the efficiency of phosphorylation can differ significantly between related compounds, which can explain differences in their antiviral potency. pnas.org

In Vivo Models:

The use of these model systems is essential for bridging the gap between basic chemical and biochemical studies of this compound and its potential therapeutic applications.

Use of this compound as a Guanosine (B1672433) Prototype

This compound (9-MG) is frequently utilized in scientific research as a prototype for guanosine. By substituting the sugar group with a methyl group, 9-MG provides a simplified yet relevant model to study the fundamental properties and reactions of guanosine, a critical component of DNA and RNA. cuny.eduresearchgate.net This substitution allows researchers to investigate the intrinsic characteristics of the guanine base without the complexities introduced by the ribose or deoxyribose sugar moiety. cuny.educuny.educuny.edu The N9-methyl group in 9-MG effectively mimics the attachment of the sugar in a nucleoside, making it a biochemically pertinent model. researchgate.netcuny.edu

The structural and electronic similarities between 9-MG and guanosine mean that it exhibits comparable properties, such as having the same protonation and deprotonation sites. cuny.edu This makes 9-MG an excellent substrate for studying reactions like oxidation, which is crucial for understanding DNA damage and repair mechanisms. cuny.eduresearchgate.net For instance, studies on the reaction of 9-MG with singlet oxygen serve as a model system to understand the oxidation of guanosine under different ionization and hydration conditions. cuny.educuny.edu

Spectroscopic and structural analysis of 9-MG provides foundational data for understanding more complex systems. X-ray diffraction studies have determined the precise crystal structure of this compound hydrobromide and hydrochloride monohydrate, revealing details about bond lengths, angles, and hydrogen bonding patterns. caltech.eduiucr.org This information is vital for understanding how guanine derivatives interact with their environment. Furthermore, UV-Vis action spectroscopy has been used to characterize the cation radicals of this compound, providing insights into its electronic structure and behavior upon ionization. nih.gov

The study of hydrogen bonding is another area where 9-MG serves as a valuable prototype. Theoretical studies using ab initio molecular orbital theory have investigated the stability of Watson-Crick type base pairs between this compound derivatives and 1-methylcytosine. oup.comoup.com These studies provide insights into how modifications to the guanine structure can affect the stability of base pairing. oup.com

Investigations into the interactions of 9-MG with metal ions are also of significant interest. This compound forms complexes with various metal ions, and these studies help to elucidate the factors governing metal ion binding to nucleic acids. researchgate.netrsc.orgsigmaaldrich.com For example, research has shown that Zn(II) can form complexes with this compound, and the study of these interactions provides a basis for understanding the role of metal ions in the structure and function of DNA and RNA. researchgate.netsigmaaldrich.com

The reactivity of this compound has also been explored as a model for deoxyguanosine in alkylation reactions. acs.org Density functional theory has been used to investigate the reaction of this compound with quinone methides, revealing the most nucleophilic sites and the stability of the resulting adducts. acs.org

Table 1: Research Applications of this compound as a Guanosine Prototype

| Research Area | Methodology | Key Findings | Citations |

|---|---|---|---|

| Oxidation Studies | Guided-ion-beam scattering tandem mass spectrometry, Molecular dynamics simulations | 9-MG mimics guanosine oxidation, revealing reaction pathways with singlet oxygen under different ionization states. | cuny.eduresearchgate.netcuny.edu |

| Structural Analysis | Single crystal X-ray analysis | Determined bond lengths, angles, and hydrogen bonding patterns in crystalline forms of 9-MG salts. | caltech.eduiucr.org |

| Spectroscopy | UV-Vis photodissociation action spectra, Ab initio calculations | Characterized the canonical 6-oxo structure of the this compound cation radical. | nih.gov |

| Hydrogen Bonding | Ab initio molecular orbital theory | Studied the stability of base pairs, showing that electron-withdrawing groups can enhance hydrogen bond stability. | oup.comoup.com |

| Metal Complexation | X-ray crystallography | Investigated the coordination of metal ions like Zn(II) and Pt(II) to 9-MG, revealing binding preferences. | researchgate.netrsc.orgsigmaaldrich.com |

| Alkylation Reactions | Density functional theory | Identified the most nucleophilic sites (O6 and N7) for alkylation and the kinetic versus thermodynamic control of adduct formation. | acs.org |

Cellular Assays for Damage and Repair

Cellular assays involving methylated guanine derivatives are fundamental to understanding the mechanisms of DNA damage and the subsequent repair pathways. While direct assays specifically for this compound are not the primary focus, the broader context of assays for O6-methylguanine (O6-meG) and N7-methylguanine (N7-meG) provides the framework for this research area. These assays are crucial for determining cellular resistance to alkylating agents used in chemotherapy and for assessing cancer risk. oup.comnih.gov

One of the key enzymes involved in the repair of O6-meG is O6-methylguanine-DNA methyltransferase (MGMT). nih.govmdpi.com The activity of MGMT can be measured using various cellular assays. A common method involves a host-cell reactivation (HCR) assay, where a reporter plasmid containing a specific DNA lesion (like O6-meG) is introduced into cells. pnas.orgoup.com The cell's ability to repair this damage and reactivate the expression of a reporter gene (e.g., luciferase or a fluorescent protein) serves as a quantitative measure of the DNA repair capacity. pnas.orgoup.com For O6-meG, repair by MGMT prevents transcription errors that would otherwise lead to the expression of a fluorescent protein, so reduced fluorescence indicates higher MGMT activity. pnas.org

Another type of assay directly measures the removal of methyl groups from a synthetic DNA substrate. The MGMT assay kit, for example, uses a 32P-labeled double-stranded oligonucleotide containing a single O6-methylguanine. sigmaaldrich.com Repair of this lesion by MGMT creates a new restriction enzyme site. Subsequent cleavage and analysis by gel electrophoresis allow for the quantification of MGMT activity in cell lysates. sigmaaldrich.com

The base excision repair (BER) pathway is responsible for repairing N-methylated purines like N7-methylguanine. oup.commdpi.com A quantitative, cell-based assay called alk-BER has been developed to measure the rates of BER following alkylation damage. nih.govresearchgate.net This assay involves exposing cells to a methylating agent, isolating the genomic DNA, and then using specific enzymes (like N-alkyladenine-DNA glycosylase) to convert the methylated bases into single-strand breaks that can be quantified by alkaline agarose (B213101) gel electrophoresis. nih.govresearchgate.net

Table 2: Cellular Assays for Methylated Guanine Damage and Repair

| Assay Type | Target Lesion/Pathway | Principle | Key Findings | Citations |

|---|---|---|---|---|

| Host-Cell Reactivation (HCR) Assay | O6-methylguanine (Direct Reversal) | Measures the reactivation of a reporter gene on a plasmid containing the lesion. Repair by MGMT reduces reporter expression. | Allows for quantitative measurement of DNA repair capacity in different cell lines. | pnas.orgoup.com |

| MGMT Activity Assay Kit | O6-methylguanine (Direct Reversal) | Enzymatic removal of a methyl group from a synthetic oligonucleotide creates a restriction site, allowing for quantification of repair. | Provides a direct measure of MGMT enzyme activity in cell extracts. | sigmaaldrich.com |

| Alk-BER Assay | N7-methylguanine, N3-methyladenine (Base Excision Repair) | Enzymatic conversion of methylated bases in genomic DNA to single-strand breaks, which are then quantified by gel electrophoresis. | Enables measurement of the rate of base excision repair in various cell types. | nih.govresearchgate.net |

| Clonogenic Survival Assay | General DNA Damage | Assesses the ability of cells to proliferate and form colonies after exposure to a DNA damaging agent. | Determines the overall cytotoxicity and the cell's capacity to repair the damage. | tandfonline.com |

| Mutation Analysis | G to A transitions | Correlates the presence of specific gene mutations (e.g., in K-ras) with the status of DNA repair pathways (e.g., MGMT inactivation). | Links deficient DNA repair to specific patterns of mutagenesis in cancer. | researchgate.net |

Therapeutic and Diagnostic Implications

Biomarker Potential in Disease Diagnostics

The detection and quantification of modified nucleosides, such as 9-methylguanine, in bodily fluids have emerged as a promising avenue for disease diagnostics. These molecules can serve as non-invasive biomarkers, reflecting underlying pathological processes like increased cell turnover, DNA damage, and metabolic dysregulation that are characteristic of various diseases, including cancer.

The urinary excretion of modified nucleosides provides a window into whole-body macromolecular turnover and damage. aacrjournals.org Since most modified nucleosides are not reutilized or catabolized, they are excreted in the urine, making their measurement a potential tool for monitoring disease states. aacrjournals.org The concentration of these biomarkers is often normalized to urinary creatinine (B1669602) levels to account for variations in urine volume, allowing for reliable measurements from spot urine samples. agriculturejournals.cz